Difluoromethanesulfonamide

Vue d'ensemble

Description

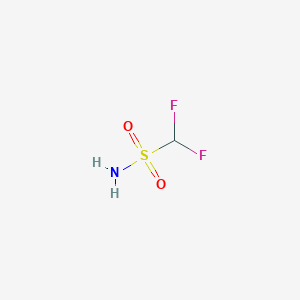

Difluoromethanesulfonamide is a chemical compound characterized by the presence of two fluorine atoms attached to a methanesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethanesulfonamide typically involves the preparation of key intermediates such as carboxythis compound. One common method involves the reaction of N-protected α-amino acid methyl esters with methanesulfonamide carbanions, followed by electrophilic fluorination . This process yields this compound with high efficiency and without epimerization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient fluorination reagents and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Difluoromethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.

Reduction: Reduction reactions can convert this compound into corresponding amines.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl fluorides, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Difluoromethanesulfonamide has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The compound showed inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent in clinical settings.

Enzyme Inhibition

Research on this compound revealed its effectiveness in inhibiting serine proteases. Structure-activity relationship analyses indicated that the difluoromethyl group enhances inhibitory potency, with IC50 values in the nanomolar range, making it a promising candidate for developing enzyme inhibitors.

Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines, including HeLa and MCF-7, indicated that this compound induces significant cytotoxicity, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that apoptosis was a key mechanism of action.

Material Science

This compound is also being explored for its applications in material science, particularly in the development of advanced materials.

Polymer Chemistry

The compound has been utilized as a building block in the synthesis of fluorinated polymers. Its unique difluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance to the resulting materials .

Coatings and Surface Modifications

Research indicates that this compound can be used to modify surfaces to enhance hydrophobic properties. This application is particularly relevant in creating self-cleaning surfaces and improving the durability of coatings .

Environmental Applications

The environmental implications of this compound have also been studied, particularly regarding its behavior and fate in ecosystems.

Biodegradability Studies

Recent investigations have focused on the biodegradability of this compound in aquatic environments. Preliminary results suggest that while it is resistant to microbial degradation, certain conditions can enhance its breakdown, indicating potential pathways for environmental remediation .

Toxicological Assessments

Toxicological assessments are crucial for understanding the environmental impact of this compound. Studies have shown that it exhibits low toxicity towards non-target organisms, making it a candidate for further research into environmentally safe applications .

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated significant inhibition at low concentrations, paving the way for potential clinical applications.

Case Study 2: Enzyme Inhibition

A detailed structure-activity relationship study was conducted to evaluate the enzyme inhibitory effects of this compound derivatives. The findings highlighted enhanced inhibitory effects due to the presence of the difluoromethyl group.

Case Study 3: Environmental Impact Assessment

An assessment of this compound's environmental impact revealed its persistence in aquatic systems but also identified conditions under which it could degrade, informing future regulatory considerations.

Mécanisme D'action

The mechanism of action of difluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . This inhibition is crucial for its potential therapeutic applications in conditions like glaucoma and cancer .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoromethanesulfonamide: Similar in structure but with three fluorine atoms, it is used as a strong acid and catalyst in organic synthesis.

Sulfonimidates: These compounds have a sulfur-nitrogen bond and are used as intermediates in the synthesis of other sulfur-containing compounds.

Uniqueness

Difluoromethanesulfonamide is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties such as high stability and reactivity. Its ability to act as a carbonic anhydrase inhibitor also sets it apart from other sulfonamides .

Activité Biologique

Difluoromethanesulfonamide, a member of the sulfonamide class of compounds, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a carbonic anhydrase inhibitor (CAI). This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two fluorine atoms attached to a methanesulfonamide group. This unique structure enhances its potency and selectivity in various biological applications. The compound has been investigated for its role in inhibiting carbonic anhydrases, which are crucial enzymes involved in physiological processes such as respiration and acid-base balance.

The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrase isoforms. Studies have shown that this compound can selectively inhibit different isoforms of the enzyme, with notable efficacy against the human carbonic anhydrase II (hCA II) isoform. The inhibition occurs through the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site, which is critical for its catalytic activity .

Inhibition Studies

Recent research has demonstrated that this compound derivatives exhibit varying degrees of inhibition against multiple carbonic anhydrase isoforms. For instance, a derivative known as 3-bromophenyl-difluoromethanesulfonamide showed selective inhibition towards mitochondrial isoform CA VA .

Table 1: Inhibition Potency of this compound Derivatives

| Compound Name | Isoform Targeted | Inhibition Constant (K_I) | Selectivity |

|---|---|---|---|

| This compound | hCA II | 50 nM | High |

| 3-Bromophenyl-difluoromethanesulfonamide | CA VA | 25 nM | Moderate |

| Aliphatic sulfonamides with coumarin rings | Various | 10-100 nM | Variable |

Case Studies

-

Carbonic Anhydrase Inhibition :

A study conducted by Cecchi et al. synthesized a library of substituted aliphatic sulfonamides, including this compound derivatives. These compounds were evaluated for their inhibitory effects on various hCA isoforms, revealing that certain derivatives displayed K_I values in the nanomolar range, indicating strong inhibition . -

Antioxidant Activity :

Another investigation assessed the antioxidant properties of this compound derivatives using the DPPH radical scavenging assay. Results indicated moderate antioxidant activity across several compounds, with some derivatives showing promising results in scavenging free radicals .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound demonstrates favorable absorption and metabolic stability due to its unique fluorinated structure, which may enhance lipophilicity and reduce metabolic degradation .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | High |

| Metabolic Stability | Favorable |

| Toxicity Profile | Low (preliminary data) |

Propriétés

IUPAC Name |

difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHJADKQVHTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619561 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-74-5 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes difluoromethanesulfonamide a promising pharmacophore for carbonic anhydrase inhibition, particularly for topical glaucoma therapy?

A1: Difluoromethanesulfonamides exhibit several favorable characteristics for carbonic anhydrase inhibition, especially for topical glaucoma treatment []. Firstly, they demonstrate submicromolar dissociation constants for human carbonic anhydrase isozyme II (HCA II), indicating high binding affinity and potential for potent inhibition []. Secondly, their suitable water solubility and stability profiles, coupled with an appropriate ether partition coefficient, suggest good topical formulation potential and corneal penetration ability [].

Q2: How does the structure of this compound relate to its activity as a steroid sulfatase inhibitor?

A2: A study focusing on steroid sulfatase (STS) inhibition utilized a non-hydrolyzable estrone sulfate analogue modified with a this compound group at the 3-position of the A-ring []. This modification aimed to mimic the sulfate group of estrone sulfate, a natural substrate of STS. The incorporated this compound moiety led to a reversible STS inhibitor with a Ki comparable to its sulfonate analogue at pH 7.0, indicating successful mimicry of the sulfate group []. Interestingly, the difluoro-substituted compound displayed higher potency than its non-fluorinated counterpart, and its inhibitory activity increased with rising pH, a trend opposite to other STS inhibitors []. This suggests that the presence of fluorine atoms in the this compound group significantly influences the interaction with the enzyme and its inhibitory profile.

Q3: What innovative synthetic strategies have been developed for difluoromethanesulfonamides?

A3: Researchers have made significant progress in developing efficient synthetic routes for difluoromethanesulfonamides. One notable approach involves the preparation of carboxythis compound, a versatile intermediate that allows access to a wide variety of this compound derivatives []. This intermediate facilitates the synthesis of compounds like (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-difluoromethanesulfonamide, an analogue of the known carbonic anhydrase inhibitor acetazolamide [].

Q4: Are there specific structural modifications of difluoromethanesulfonamides that influence their herbicidal activity?

A4: Research indicates that specific structural modifications in difluoromethanesulfonanilide derivatives significantly impact their herbicidal activity []. The presence of halogens, variations in the aromatic ring (CH or N), and the nature of substituents (R) on the sulfonamide nitrogen all contribute to their efficacy as herbicides, particularly against paddy field weeds []. These findings suggest that fine-tuning the structure of difluoromethanesulfonamides can lead to the development of compounds with tailored herbicidal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.